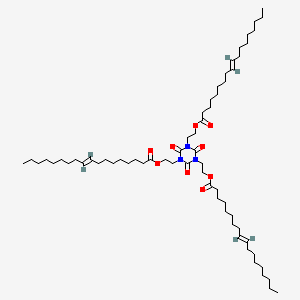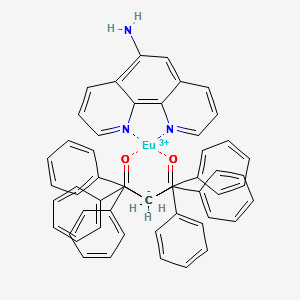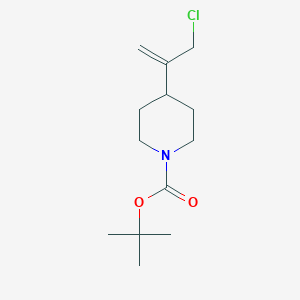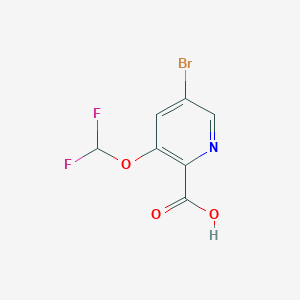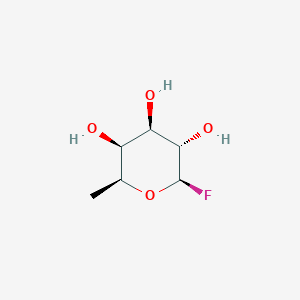
(2R,3S,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triol is a fluorinated carbohydrate derivative This compound is characterized by its unique stereochemistry and the presence of a fluorine atom, which can significantly alter its chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triol typically involves the fluorination of a suitable carbohydrate precursor. One common method is the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.
化学反応の分析
Types of Reactions
(2R,3S,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as thiols or amines can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of thiol or amine derivatives.
科学的研究の応用
Chemistry
In chemistry, (2R,3S,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triol is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry and the presence of a fluorine atom make it a valuable intermediate in the synthesis of fluorinated carbohydrates and other bioactive compounds.
Biology
In biological research, this compound can be used to study the effects of fluorination on carbohydrate metabolism and enzyme interactions. Fluorinated carbohydrates are often used as probes to investigate the mechanisms of carbohydrate-processing enzymes.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate or as a precursor for the synthesis of pharmaceutical compounds. Fluorination can enhance the metabolic stability and bioavailability of drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of new materials with enhanced performance characteristics.
作用機序
The mechanism of action of (2R,3S,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The presence of the fluorine atom can alter the compound’s binding affinity and specificity for these targets, leading to changes in enzyme activity and metabolic pathways.
類似化合物との比較
Similar Compounds
- (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Uniqueness
The uniqueness of (2R,3S,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triol lies in its specific stereochemistry and the presence of a fluorine atom. These features can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
特性
分子式 |
C6H11FO4 |
|---|---|
分子量 |
166.15 g/mol |
IUPAC名 |
(2R,3S,4R,5S,6S)-2-fluoro-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C6H11FO4/c1-2-3(8)4(9)5(10)6(7)11-2/h2-6,8-10H,1H3/t2-,3+,4+,5-,6-/m0/s1 |
InChIキー |
NEMRTLVVBHEBLV-KGJVWPDLSA-N |
異性体SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)F)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)F)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


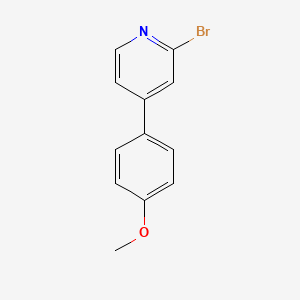
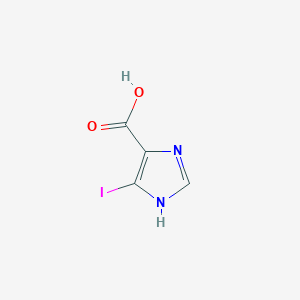
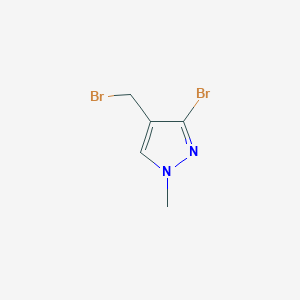
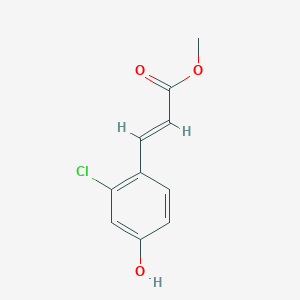
![2-(m-Tolyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B15248254.png)

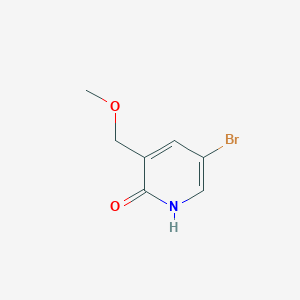
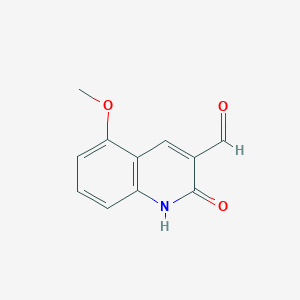
![(8S)-6-[2-(4-methoxyphenyl)ethyl]-2-(2-phenylethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B15248270.png)
